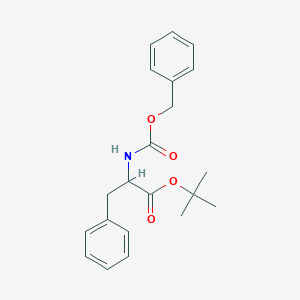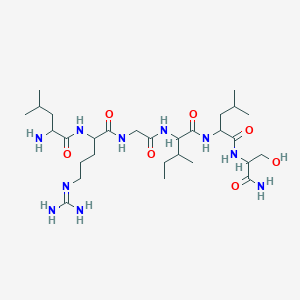
Lrgils
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LRGILS-NH2 is a control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. It is a reversed amino acid sequence control peptide that facilitates gastrointestinal transit in vivo . The compound has a molecular weight of 656.83 and a chemical formula of C29H56N10O7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
LRGILS-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
LRGILS-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Protecting Groups: Fmoc
Cleavage Reagents: TFA (trifluoroacetic acid)
Major Products
The major product formed from the synthesis of this compound-NH2 is the peptide itself, with a sequence of this compound and a C-terminal amide modification .
Scientific Research Applications
LRGILS-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Chemistry: Studying peptide synthesis and purification techniques.
Biology: Investigating the role of protease-activated receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications related to gastrointestinal transit and immune response.
Industry: Developing peptide-based drugs and diagnostic tools
Mechanism of Action
LRGILS-NH2 acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. PAR-2 is involved in various physiological processes, including inflammation, pain perception, and gastrointestinal function. The mechanism involves the activation of PAR-2 by SLIGRL-NH2, leading to downstream signaling pathways that mediate its effects .
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
LRGILS-NH2 acetate: A salt form of this compound-NH2 with improved solubility and stability.
Uniqueness
This compound-NH2 is unique due to its reversed amino acid sequence compared to SLIGRL-NH2. This reversal makes it an inactive control peptide, which is crucial for experimental controls in research involving PAR-2 .
Properties
Molecular Formula |
C29H56N10O7 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34) |
InChI Key |
HCUFWKYFOMBFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


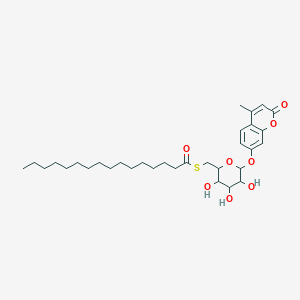

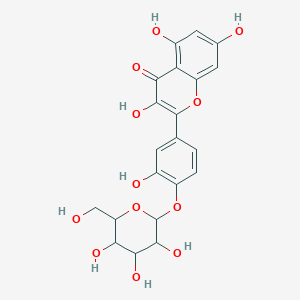
![N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13389952.png)
![Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13389953.png)
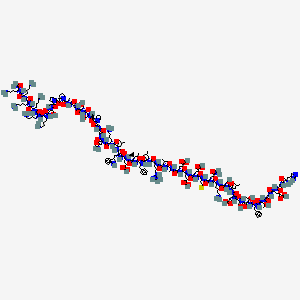
![4-[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B13389966.png)
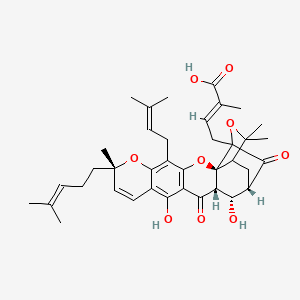
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B13389970.png)
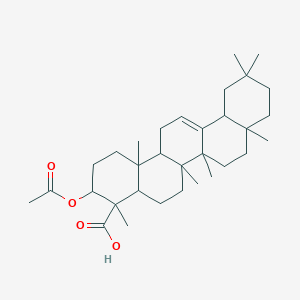

![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
